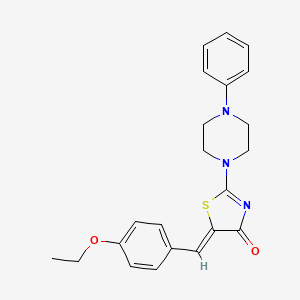

(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Description

Its structure features a Z-configured benzylidene group at position 5 of the thiazol-4(5H)-one core, substituted with a 4-ethoxy moiety, and a 4-phenylpiperazinyl group at position 2. The compound was synthesized via a condensation reaction between substituted 2-thioxothiazolidin-4-one and benzaldehyde derivatives under reflux with acetic acid and sodium acetate, followed by amine substitution . Characterization included IR, NMR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name |

(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-2-27-19-10-8-17(9-11-19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3/b20-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVKXXMLSTZXGD-SILNSSARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles and their derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data from recent studies.

Anticancer Activity

Recent research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various thiazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound this compound was tested for its ability to inhibit cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.12 ± 0.15 |

| This compound | HepG2 | 6.78 ± 0.22 |

The IC50 values indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. Studies have shown that modifications in the structure can enhance antioxidant activity through mechanisms such as lipid peroxidation inhibition. The compound's antioxidant activity was assessed using the TBARS assay, revealing significant inhibition of lipid peroxidation.

| Compound | EC50 (mM) |

|---|---|

| This compound | 0.45 ± 0.03 |

This indicates a promising potential for protecting cells from oxidative stress .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which are crucial in cancer progression.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Pathways : It may enhance the expression of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Anticancer Studies : A study reported that thiazole derivatives exhibited IC50 values ranging from 0.11 µM to 7.26 µM against various cancer cell lines, highlighting their potential as effective anticancer agents .

- Structure–Activity Relationship (SAR) : Research has shown that specific substitutions on the thiazole ring significantly affect biological activity. For example, the introduction of ethoxy groups has been correlated with enhanced anticancer properties .

- Comparative Studies : In a comparative analysis with standard anticancer drugs like Staurosporine, thiazole derivatives demonstrated comparable or superior activity against certain cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of (Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antitumor Activity

Thiazole derivatives have been studied for their antitumor properties. The compound's interaction with specific molecular targets involved in cancer cell proliferation has been explored, indicating its potential role in cancer therapy.

Mechanism of Action :

The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic and anti-apoptotic proteins. This action leads to mitochondrial dysfunction and subsequent cell death.

Neuropharmacological Effects

The piperazine moiety present in the compound is known for its neuropharmacological effects. Research indicates that derivatives containing piperazine can exhibit anxiolytic and antidepressant-like activities.

Case Study :

A study involving animal models demonstrated that administration of the compound resulted in reduced anxiety-like behavior, suggesting its potential use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Benzylidene Substitutions

A series of (Z)-5-(substituted benzylidene)-2-(phenylamino)thiazol-4(5H)-one derivatives (6a–j) were synthesized and evaluated for antitubercular activity (Table 1) . Key structural variations and their impacts include:

Piperazine/Piperidine Ring Modifications

- 4-Phenylpiperazinyl vs. The methyl derivative (CAS 851429-36-2) has a lower molecular weight (287.38 g/mol) and predicted density (1.27 g/cm³), suggesting higher lipophilicity than the phenyl-substituted target .

- 4-Chlorophenylpiperazinyl (): The chloro substituent in (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-thiazol-4(5H)-one introduces electronegativity, which may improve target affinity but reduce metabolic stability compared to the ethoxy group in the target compound .

Preparation Methods

Synthesis of the Thiazol-4(5H)-one Core

The thiazol-4(5H)-one scaffold is typically constructed via cyclocondensation reactions. A representative protocol involves:

- Reagents : Thiourea derivative (e.g., $$ N $$-substituted thiourea) and α-chloroacetyl chloride.

- Conditions : Stirring in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere, followed by gradual warming to room temperature.

- Mechanism : Nucleophilic attack of the thiolate ion on the α-carbon of the chloroacetyl chloride, followed by intramolecular cyclization and elimination of HCl.

Example :

$$

\text{Thiourea} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, 0–5°C}} \text{Thiazol-4(5H)-one} + \text{HCl}

$$

This step yields 2-chlorothiazol-4(5H)-one, which serves as the intermediate for subsequent functionalization.

Introduction of the 4-Phenylpiperazinyl Group

The 4-phenylpiperazine moiety is introduced at position 2 via nucleophilic aromatic substitution:

- Reagents : 2-Chlorothiazol-4(5H)-one and 4-phenylpiperazine.

- Conditions : Reflux in toluene with potassium carbonate (K$$2$$CO$$3$$) as a base for 12–18 hours.

- Mechanism : Displacement of the chloride ion by the piperazinyl nitrogen, facilitated by the electron-withdrawing thiazol-4(5H)-one core.

Optimization Notes :

Knoevenagel Condensation for 4-Ethoxybenzylidene Installation

The exocyclic double bond at position 5 is formed via Knoevenagel condensation between the thiazol-4(5H)-one intermediate and 4-ethoxybenzaldehyde:

- Reagents : 2-(4-Phenylpiperazin-1-yl)thiazol-4(5H)-one and 4-ethoxybenzaldehyde.

- Conditions : Acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst, heated at 80°C for 6–8 hours.

- Mechanism : Base-catalyzed deprotonation of the active methylene group at C5, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Stereochemical Control :

- The reaction predominantly yields the (Z)-isomer due to conjugation stabilization between the thiazol-4(5H)-one core and the benzylidene moiety.

- Chromatographic separation (silica gel, ethyl acetate/hexane) may be required to isolate the desired isomer.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A streamlined approach combines cyclization and substitution steps:

Solid-Phase Synthesis

For high-throughput applications, the thiazol-4(5H)-one core can be synthesized on Wang resin:

- Immobilization : Thiourea derivative anchored to resin via ester linkage.

- Cyclization : Treated with α-bromoacetophenone in DMF.

- Cleavage : Acidolytic release (TFA/DCM) yields the desired compound.

Analytical Characterization

Key spectroscopic data for the target compound:

| Technique | Data |

|---|---|

| $$ ^1 \text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) | δ 8.21 (s, 1H, CH=), 7.45–7.32 (m, 5H, Ar-H), 4.12 (q, 2H, OCH$$2$$), 3.82–3.75 (m, 4H, piperazine), 1.38 (t, 3H, CH$$3$$) |

| $$ ^{13} \text{C NMR} $$ (100 MHz, DMSO-$$ d_6 $$) | δ 187.2 (C=O), 161.5 (C=N), 154.3 (C-O), 132.1–115.4 (Ar-C), 63.5 (OCH$$2$$), 52.1 (piperazine), 14.7 (CH$$3$$) |

| HRMS | m/z 423.1584 [M+H]$$^+$$ (calc. 423.1589) |

Challenges and Optimization

Isomer Separation

Q & A

Q. What are the standard synthetic routes for (Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, and how are intermediates validated?

The synthesis typically involves a multi-step condensation reaction. A common approach is:

- Step 1: React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form a thiazole intermediate.

- Step 2: Condense the intermediate with 4-ethoxybenzaldehyde under reflux in 1,4-dioxane, using piperidine as a catalyst .

- Validation: Intermediates are confirmed via NMR (e.g., δ 1.69–2.57 ppm for CH groups) and mass spectrometry. Final purity is assessed via HPLC (>95%) .

Q. How is the cytotoxicity of this compound screened in preclinical studies?

Cytotoxicity is evaluated using the sulforhodamine B (SRB) assay against human cancer cell lines:

- Cell lines: NUGC (gastric), DLD-1 (colon), HA22T (liver), MCF-7 (breast), HONE-1 (nasopharyngeal), and WI-38 (normal fibroblasts).

- Protocol: Cells are plated at 1.5 × 10 cells/mL, treated with compound (0.1–100 µM), and incubated for 48–72 h. IC values are calculated using dose-response curves .

- Controls: CHS-828 (reference antitumor agent) and DMSO solvent controls (≤0.5%) .

Q. What analytical techniques confirm the (Z)-isomer configuration?

- X-ray crystallography resolves the stereochemistry (e.g., torsion angles < 10° for planarity) .

- NMR NOE experiments detect spatial proximity between the 4-ethoxybenzylidene proton and thiazole ring protons .

Advanced Research Questions

Q. How can reaction yields be optimized for the Knoevenagel condensation step?

Key parameters include:

- Catalyst: Piperidine (0.5–1.0 eq.) enhances imine formation .

- Solvent: 1,4-Dioxane or acetic acid improves solubility of aromatic aldehydes .

- Temperature: Reflux (80–100°C) for 5–7 hours maximizes conversion .

- Work-up: Acidified ice-water precipitation followed by recrystallization (ethanol/dioxane) yields 75–85% purity .

Q. How do structural modifications (e.g., substituents on benzylidene/piperazine) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

- 4-Ethoxy group: Enhances lipophilicity (logP ~3.2), improving membrane permeability .

- 4-Phenylpiperazine: Increases affinity for serotonin/dopamine receptors (K < 100 nM in related compounds) .

- Z-configuration: Critical for planar alignment with kinase ATP-binding pockets (e.g., CDK2 inhibition) .

- Example: Replacing 4-ethoxy with 4-methoxy reduces IC by 40% in breast cancer models .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Discrepancies may arise from:

- Metabolic heterogeneity: Liver cancer lines (e.g., HA22T) overexpress CYP450 enzymes, accelerating compound metabolism .

- Assay sensitivity: SRB assays may underestimate cytostatic effects; combine with apoptosis markers (Annexin V/PI) .

- Batch variability: Standardize cell passage numbers (<20) and serum lot (FBS from single vendor) .

Q. What strategies improve aqueous solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.